molecular formula C22H20N6 B1665900 AZA1 CAS No. 1071098-42-4

AZA1

Cat. No.: B1665900
CAS No.: 1071098-42-4
M. Wt: 368.4 g/mol
InChI Key: SYWHWWKOIJCMKF-UHFFFAOYSA-N
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Description

AZA1, also known as Azaspiracid-1, is a polyether marine toxin produced by the dinoflagellate Azadinium spinosum. It was first identified following an outbreak of shellfish poisoning in the Netherlands in 1995. This compound is known for its potent cytotoxicity and has been associated with severe gastrointestinal symptoms in humans, such as nausea, vomiting, and diarrhea .

Preparation Methods

The preparation of AZA1 involves the extraction and purification from marine dinoflagellates. One method involves culturing Azadinium spinosum in photobioreactors, followed by harvesting the algae using tangential flow filtration or continuous centrifugation. The toxins are then extracted using solid-phase extraction procedures and purified through a series of steps to achieve high purity .

In a laboratory setting, isotopically labelled this compound can be prepared by reacting the compound with H₂¹⁸O under acidic conditions. This method allows for the incorporation of oxygen-18 into the molecule, which is useful for accurate quantitation using liquid chromatography-mass spectrometry .

Chemical Reactions Analysis

AZA1 undergoes various chemical reactions, including oxidation and reduction. The compound is known to be highly reactive under acidic conditions, which can lead to isomerization and incorporation of isotopic labels. Common reagents used in these reactions include H₂¹⁸O and ammonium hydroxide .

Scientific Research Applications

AZA1 has several scientific research applications, particularly in the fields of toxicology and marine biology. It is used to study the mechanisms of shellfish poisoning and to develop methods for detecting and quantifying marine toxins in seafood. This compound is also employed in toxicological studies to understand its effects on various cell lines and to investigate its potential as a therapeutic agent .

Mechanism of Action

AZA1 exerts its effects by inhibiting hERG voltage-gated potassium channels, which are crucial for maintaining the electrical activity of cells. This inhibition disrupts cellular ion balance, leading to cytotoxicity and apoptosis. The compound also affects other molecular targets and pathways, including the induction of caspase activity and the release of cytochrome c, which are involved in the apoptotic process .

Comparison with Similar Compounds

AZA1 is part of a larger group of toxins known as azaspiracids, which includes over 30 analogues such as AZA2 and AZA3. These compounds share similar structures and toxicological profiles but differ in their potency and specific effects. Compared to other marine toxins like okadaic acid and pectenotoxin-2, this compound is more cytotoxic and has a unique mechanism of action involving the inhibition of potassium channels .

References

Properties

IUPAC Name

2-N,4-N-bis(2-methyl-1H-indol-5-yl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-13-9-15-11-17(3-5-19(15)24-13)26-21-7-8-23-22(28-21)27-18-4-6-20-16(12-18)10-14(2)25-20/h3-12,24-25H,1-2H3,(H2,23,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWHWWKOIJCMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)NC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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